2-Hydrazino-1-isopropyl-4-methyl-1h-imidazole
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Overview
Description
2-Hydrazino-1-isopropyl-4-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a hydrazino group, an isopropyl group, and a methyl group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-1-isopropyl-4-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isopropyl-4-methylimidazole with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-1-isopropyl-4-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazole derivatives, depending on the reagents used.
Scientific Research Applications
2-Hydrazino-1-isopropyl-4-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Hydrazino-1-isopropyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. Additionally, the imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-1-methylimidazole
- 2-Hydrazino-4-methylimidazole
- 1-Isopropyl-4-methylimidazole
Uniqueness
2-Hydrazino-1-isopropyl-4-methyl-1H-imidazole is unique due to the presence of both the hydrazino group and the isopropyl group on the imidazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The hydrazino group enhances its potential for forming hydrogen bonds and coordinating with metal ions, while the isopropyl group provides steric hindrance, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H17Cl3N4 |
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Molecular Weight |
263.6 g/mol |
IUPAC Name |
(4-methyl-1-propan-2-ylimidazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C7H14N4.3ClH/c1-5(2)11-4-6(3)9-7(11)10-8;;;/h4-5H,8H2,1-3H3,(H,9,10);3*1H |
InChI Key |
CISUPAOKFWWYII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)NN)C(C)C.Cl.Cl.Cl |
Origin of Product |
United States |
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